

Application Notes and Protocols for Animal Model Studies Using GSK3739936

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on **GSK3739936**, an allosteric inhibitor of HIV-1 integrase. The information is based on published in vivo studies and is intended to guide researchers in designing future experiments.

Introduction

GSK3739936 (also known as BMS-986180) is a novel allosteric inhibitor of HIV-1 integrase (ALLINI).[1][2][3] Its mechanism of action involves binding to a pocket at the interface of two integrase monomers, which promotes aberrant integrase multimerization.[1][2][3] This ultimately leads to the production of viral particles that are deficient in replication.[1][2][3] While showing promise due to its potent in vitro activity and favorable pharmacokinetic profile in preclinical species, its development was halted due to adverse findings in rat toxicology studies.[1][2][3]

Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

GSK3739936 targets the HIV-1 integrase enzyme, which is crucial for the replication of the virus. Unlike integrase strand transfer inhibitors (INSTIs), **GSK3739936** acts allosterically. This dual mechanism of action involves:

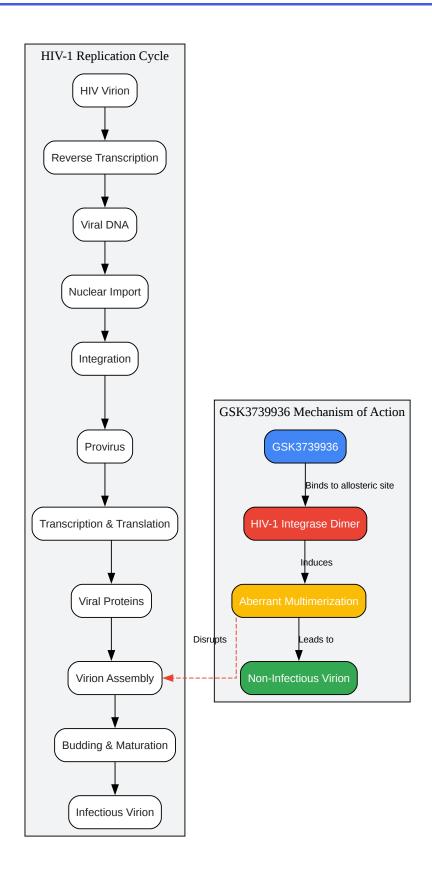






- Inhibition of IN-LEDGF/p75 Interaction: It interferes with the interaction between integrase
 (IN) and the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75, which is
 important for the transport of the pre-integration complex into the nucleus and its tethering to
 chromatin.
- Promotion of Aberrant IN Multimerization: It induces conformational changes in the integrase dimer, leading to the formation of non-functional multimers. This disrupts the normal assembly of the viral core, resulting in the production of non-infectious virions.[1][2][3]





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Caption: Mechanism of action of GSK3739936 in the HIV-1 replication cycle.



Pharmacokinetic Profile

Preclinical studies indicated that **GSK3739936** possessed a good pharmacokinetic (PK) profile in animal models, which suggested the potential for a low predicted human efficacious dose.[1] [2][3] However, specific quantitative PK parameters from these studies are not publicly available.

Toxicology Studies

Further development of **GSK3739936** was discontinued due to findings from rat toxicology studies.[1][2][3]

Summary of Toxicology Findings

Animal Model	Dose	Findings	Reference
Rat	500 mg/kg/day	Lipid vacuolation in the liver and kidneys	[4]

Experimental Protocols

While detailed protocols from the specific studies on **GSK3739936** are not fully published, the following represents a general methodology for conducting toxicology and pharmacokinetic studies in rats based on standard practices in the field.

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of **GSK3739936** after a single oral or intravenous administration.

Materials:

- GSK3739936
- Vehicle for dosing (e.g., 90:10 PEG-400/EtOH for IV, 90:5:5 PEG-400/EtOH/TPGS for oral)
 [4]
- Male Sprague-Dawley rats[4]



- Blood collection supplies (e.g., tubes with anticoagulant)
- Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

- Fast animals overnight prior to dosing.
- Administer GSK3739936 via the desired route (oral gavage or intravenous injection). A
 typical IV dose for such studies might be 1 mg/kg, and an oral dose could be 5 mg/kg.[4]
- Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- Process blood to separate plasma.
- Analyze plasma samples to determine the concentration of GSK3739936 using a validated analytical method.
- Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and oral bioavailability.



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Caption: Workflow for a single-dose pharmacokinetic study in rats.

Protocol 2: Repeat-Dose Toxicology Study in Rats

Objective: To evaluate the potential toxicity of **GSK3739936** following repeated daily administration.

Materials:

GSK3739936

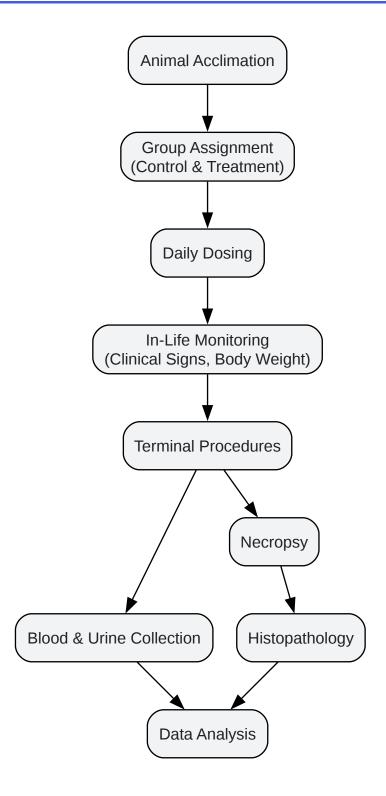


- · Vehicle for dosing
- Male and female Sprague-Dawley rats
- Equipment for clinical observations, body weight, and food consumption measurements
- Equipment for hematology, clinical chemistry, and urinalysis
- Necropsy and histology supplies

Procedure:

- Acclimate animals for a minimum of one week.
- Randomly assign animals to control (vehicle only) and treatment groups (e.g., low, mid, and high doses of **GSK3739936**). A high dose of 500 mg/kg/day was noted to cause toxicity.[4]
- Administer the compound or vehicle daily for a specified duration (e.g., 7 or 14 days).
- Perform daily clinical observations.
- Measure body weight and food consumption regularly.
- At the end of the treatment period, collect blood for hematology and clinical chemistry analysis, and urine for urinalysis.
- Perform a full necropsy on all animals.
- Collect selected organs and tissues for histopathological examination, with a particular focus on the liver and kidneys based on known toxicities.[4]





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Caption: General workflow for a repeat-dose toxicology study.

Conclusion and Future Directions



The preclinical data on **GSK3739936** highlight the potential of allosteric HIV-1 integrase inhibitors as a therapeutic class. However, the toxicology findings in rats underscore the importance of thorough safety assessments in drug development. Future research on compounds with a similar mechanism of action should include early in vitro and in vivo screening for potential liabilities such as lipidosis. The development of related compounds, such as GSK3839919, has aimed to mitigate the adverse effects observed with **GSK3739936** while retaining potent antiviral activity.[4][6]

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- To cite this document: BenchChem. [Application Notes and Protocols for Animal Model Studies Using GSK3739936]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8734035#animal-model-studies-using-gsk3739936]

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